FIPI

Descripción general

Descripción

Aplicaciones Científicas De Investigación

FIPI tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

FIPI ejerce sus efectos inhibiendo la actividad de la fosfolipasa D (PLD). PLD es una enzima involucrada en la hidrólisis de la fosfatidilcolina para producir ácido fosfatídico (PA), un segundo mensajero lipídico que juega un papel crucial en diversos procesos celulares . Al inhibir PLD, this compound interrumpe la producción de PA, afectando así procesos como la extensión celular, la formación de fibras de estrés y la quimiotaxis . Los objetivos moleculares de this compound incluyen PLD1 y PLD2, e interfiere con las vías de señalización que involucran a estas enzimas .

Análisis Bioquímico

Biochemical Properties

5-Fluoro-2-indolyl deschlorohalopemide plays a crucial role in biochemical reactions by inhibiting the activity of phospholipase D (PLD). PLD is an enzyme involved in the hydrolysis of phosphatidylcholine to produce phosphatidic acid (PA), a lipid second messenger that regulates various cellular processes. FIPI free base inhibits both PLD1 and PLD2 isoforms with IC50 values of approximately 25 nM and 20 nM, respectively . By inhibiting PLD, 5-Fluoro-2-indolyl deschlorohalopemide disrupts the regulation of the F-actin cytoskeleton, cell spreading, and chemotaxis . This compound also interacts with other biomolecules, such as epidermal growth factor receptor (EGFR) and phospholipase C-γ1 (PLC-γ1), affecting their signaling pathways .

Cellular Effects

5-Fluoro-2-indolyl deschlorohalopemide has significant effects on various types of cells and cellular processes. In human breast cancer cells, this compound free base potently blocks epidermal growth factor (EGF)-induced calcium signaling, which is crucial for cell migration . This inhibition of calcium release is achieved without markedly changing the expression levels or phosphorylation patterns of EGFR, HER2, AKT, MAPK p42/44, and PLC-γ1 . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide affects the cellular lipidome and endosomal sorting towards the Golgi apparatus, altering endosome morphology and increasing endosomal tubulation and size .

Molecular Mechanism

The molecular mechanism of 5-Fluoro-2-indolyl deschlorohalopemide involves its selective inhibition of PLD1 and PLD2. By binding to these enzymes, this compound free base prevents the hydrolysis of phosphatidylcholine to phosphatidic acid, thereby disrupting downstream signaling pathways that rely on PA as a second messenger . This inhibition affects various cellular processes, including cytoskeletal reorganization, cell spreading, and chemotaxis . Additionally, 5-Fluoro-2-indolyl deschlorohalopemide’s interaction with EGFR and PLC-γ1 further modulates cell signaling pathways, impacting cell migration and other functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Fluoro-2-indolyl deschlorohalopemide can change over time. Studies have shown that this compound free base remains stable under specific storage conditions, such as -20°C for up to three years in powder form and one year in solution . Long-term effects on cellular function have been observed in in vitro and in vivo studies, where prolonged exposure to 5-Fluoro-2-indolyl deschlorohalopemide results in sustained inhibition of PLD activity and associated cellular processes .

Dosage Effects in Animal Models

The effects of 5-Fluoro-2-indolyl deschlorohalopemide vary with different dosages in animal models. At low concentrations, this compound free base effectively inhibits PLD activity without causing significant side effects . At higher doses, toxic or adverse effects may be observed, including potential impacts on cellular metabolism and overall health . Studies have demonstrated that the compound’s potency in vivo is greater than in vitro, with significant effects observed at nanomolar concentrations .

Metabolic Pathways

5-Fluoro-2-indolyl deschlorohalopemide is involved in metabolic pathways related to lipid signaling and metabolism. By inhibiting PLD, this compound free base disrupts the production of phosphatidic acid, affecting downstream signaling pathways that regulate various cellular processes . This inhibition can alter metabolic flux and metabolite levels, impacting cellular functions such as membrane transport, cytoskeletal organization, and cell migration .

Transport and Distribution

Within cells and tissues, 5-Fluoro-2-indolyl deschlorohalopemide is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound free base are crucial for its effectiveness in inhibiting PLD activity and modulating cellular processes .

Subcellular Localization

The subcellular localization of 5-Fluoro-2-indolyl deschlorohalopemide plays a significant role in its activity and function. This compound free base is primarily localized in the cytoplasm, where it interacts with PLD and other biomolecules involved in lipid signaling . This localization is essential for the compound’s ability to inhibit PLD activity and affect downstream signaling pathways . Additionally, targeting signals and post-translational modifications may direct 5-Fluoro-2-indolyl deschlorohalopemide to specific compartments or organelles, further influencing its function .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 5-fluoro-2-indolil desclorohalopemide implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen:

Formación del núcleo de indol: El núcleo de indol se sintetiza a través de una síntesis de indol de Fischer, donde la fenilhidrazina reacciona con un aldehído o cetona en condiciones ácidas.

Fluoración: El núcleo de indol se somete entonces a fluoración electrofílica utilizando un agente fluorante como Selectfluor.

Derivatización de desclorohalopemide: El indol fluorado se hace reaccionar posteriormente con desclorohalopemide para formar el compuesto final, 5-fluoro-2-indolil desclorohalopemide.

Métodos de producción industrial

La producción industrial de FIPI sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo, síntesis automatizada y técnicas de purificación para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

FIPI se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el anillo de indol.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.

Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos en diversas condiciones.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de indol sustituidos y funcionalizados, que pueden estudiarse más a fondo por sus actividades biológicas .

Comparación Con Compuestos Similares

FIPI es único en su potente inhibición de PLD1 y PLD2. Los compuestos similares incluyen:

Halopemide: El compuesto madre de this compound, que también inhibe PLD pero con menor potencia.

VU0155069: Otro inhibidor de PLD con diferentes características estructurales y especificidad.

ML395: Un inhibidor selectivo de PLD2 con distintas propiedades químicas.

This compound destaca por su alta potencia y capacidad para inhibir tanto PLD1 como PLD2, lo que lo convierte en una herramienta valiosa en las aplicaciones de investigación .

Propiedades

IUPAC Name |

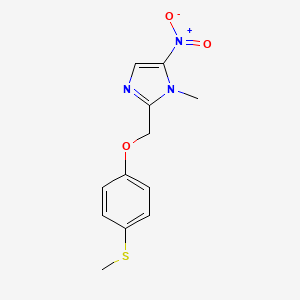

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHABRXRGDLASIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587488 | |

| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939055-18-2 | |

| Record name | 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

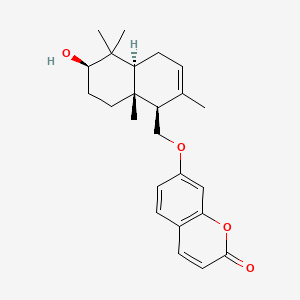

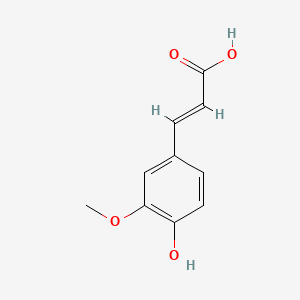

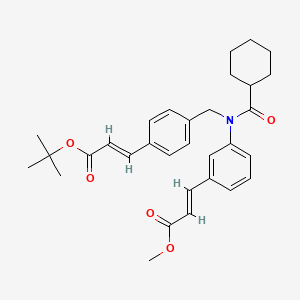

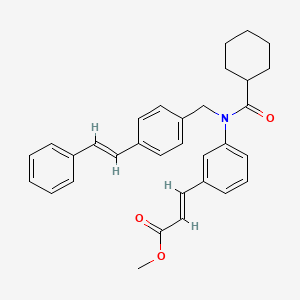

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)